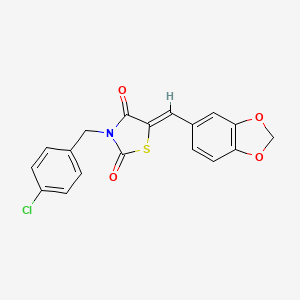
N'-(Furan-2-ylmethylene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(Furan-2-ilmetilenil)-5-(4-((4-metilbencil)oxi)fenil)-1H-pirazol-3-carbohidrazida es un compuesto orgánico sintético que pertenece a la clase de derivados de pirazol. Este compuesto se caracteriza por la presencia de un anillo de furano, un anillo de pirazol y un grupo carbohidrazida, lo que lo convierte en una molécula de interés en varios campos de investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N’-(Furan-2-ilmetilenil)-5-(4-((4-metilbencil)oxi)fenil)-1H-pirazol-3-carbohidrazida típicamente implica un proceso de reacción de varios pasos. Un método común incluye la reacción de condensación entre furano-2-carbaldehído y 5-(4-((4-metilbencil)oxi)fenil)-1H-pirazol-3-carbohidrazida en presencia de un catalizador adecuado. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol bajo condiciones de reflujo durante varias horas para garantizar una reacción completa.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para controlar parámetros de reacción como la temperatura, la presión y el tiempo de reacción. Los pasos de purificación, como la recristalización o la cromatografía, se emplean para obtener el producto final con la pureza deseada.
Análisis De Reacciones Químicas
Tipos de Reacciones
N’-(Furan-2-ilmetilenil)-5-(4-((4-metilbencil)oxi)fenil)-1H-pirazol-3-carbohidrazida puede experimentar diversas reacciones químicas, entre ellas:
Oxidación: El anillo de furano se puede oxidar para formar derivados del ácido furano-2-carboxílico.
Reducción: El grupo carbohidrazida se puede reducir para formar los correspondientes derivados de amina.
Sustitución: Los anillos aromáticos pueden experimentar reacciones de sustitución electrófila o nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de aluminio y litio (LiAlH₄).
Sustitución: Se emplean reactivos como halógenos (Cl₂, Br₂) o nucleófilos (NH₃, OH⁻) en condiciones apropiadas.
Productos Principales
Oxidación: Derivados del ácido furano-2-carboxílico.
Reducción: Los correspondientes derivados de amina.
Sustitución: Varios compuestos aromáticos sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
N’-(Furan-2-ilmetilenil)-5-(4-((4-metilbencil)oxi)fenil)-1H-pirazol-3-carbohidrazida tiene varias aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a sus propiedades bioactivas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N’-(Furan-2-ilmetilenil)-5-(4-((4-metilbencil)oxi)fenil)-1H-pirazol-3-carbohidrazida involucra su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo o activando sus funciones. Por ejemplo, podría inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a sus posibles efectos anticancerígenos. Las dianas moleculares y vías exactas dependen del contexto biológico específico y requieren más investigación para su elucidación detallada.
Comparación Con Compuestos Similares
N’-(Furan-2-ilmetilenil)-5-(4-((4-metilbencil)oxi)fenil)-1H-pirazol-3-carbohidrazida se puede comparar con otros derivados de pirazol, tales como:
- N’-(Furan-2-ilmetilenil)-5-(4-hidroxifenil)-1H-pirazol-3-carbohidrazida
- N’-(Furan-2-ilmetilenil)-5-(4-metoxifenil)-1H-pirazol-3-carbohidrazida
Estos compuestos comparten características estructurales similares, pero difieren en los sustituyentes en los anillos aromáticos. La presencia de diferentes sustituyentes puede influir significativamente en sus propiedades químicas y biológicas, haciendo que cada compuesto sea único en sus aplicaciones y efectos.
Propiedades
Número CAS |
634896-74-5 |
|---|---|
Fórmula molecular |
C23H20N4O3 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
N-[(E)-furan-2-ylmethylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H20N4O3/c1-16-4-6-17(7-5-16)15-30-19-10-8-18(9-11-19)21-13-22(26-25-21)23(28)27-24-14-20-3-2-12-29-20/h2-14H,15H2,1H3,(H,25,26)(H,27,28)/b24-14+ |
Clave InChI |
CQWRKKINUMRKBV-ZVHZXABRSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CO4 |
SMILES canónico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate](/img/structure/B11640498.png)

![(5E)-1-(2-fluorophenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640508.png)
![(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11640512.png)
![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640517.png)
![3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640525.png)
![2-{4-[(1Z)-N-hydroxyethanimidoyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B11640529.png)
![N-[1-(4-Hydroxy-piperidine-1-carbonyl)-2-pyridin-3-yl-vinyl]-benzamide](/img/structure/B11640533.png)
![Methyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11640545.png)
methanone](/img/structure/B11640550.png)
![2-Methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640555.png)
![4-tert-butyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11640557.png)

![1H-Inden-1-one, 2-acetyl-2,3-dihydro-7-nitro-3-[[4-(2-phenyldiazenyl)phenyl]imino]-](/img/structure/B11640566.png)
